2-(9h-Fluoren-9-yl)propan-2-ol
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Overview
Description
2-(9H-Fluoren-9-yl)propan-2-ol is an organic compound with the molecular formula C16H16O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group attached to the central carbon of a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-yl)propan-2-ol typically involves the reaction of fluorene with acetone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a carbanion intermediate, which then attacks the carbonyl group of acetone, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Fluorene-based halides or amines.
Scientific Research Applications
2-(9H-Fluoren-9-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes due to its fluorescent properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-yl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the aromatic fluorene moiety can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-Fluoren-9-yl)propan-2-ol
- 9H-Fluoren-9-ol
- 2-(9H-Fluoren-9-yl)acetate
Uniqueness
2-(9H-Fluoren-9-yl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
56954-90-6 |
---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)propan-2-ol |
InChI |
InChI=1S/C16H16O/c1-16(2,17)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15,17H,1-2H3 |
InChI Key |
JVGXPNUMSYDKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
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